molecular formula C17H16N2O4 B2951157 1-(5-(benzo[d][1,3]dioxol-5-yl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 1400025-52-6

1-(5-(benzo[d][1,3]dioxol-5-yl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2951157
CAS No.: 1400025-52-6
M. Wt: 312.325
InChI Key: UZWRWOUOELZZRY-UHFFFAOYSA-N
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Description

1-(5-(benzo[d][1,3]dioxol-5-yl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrazolyl ring substituted with a benzo[d][1,3]dioxole moiety and a methylfuran group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of appropriate hydrazine derivatives with diketones or β-diketones under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the pyrazolyl ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help scale up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of the furan and pyrazole rings makes it susceptible to oxidation reactions, leading to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions can be employed to modify the functional groups, potentially yielding reduced analogs.

  • Substitution: Substitution reactions at the pyrazolyl ring can introduce different substituents, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, including ketones and aldehydes.

  • Reduction Products: Reduced analogs with altered functional groups.

  • Substitution Products: Compounds with different substituents on the pyrazolyl ring.

Scientific Research Applications

This compound has garnered interest in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Its biological activity has been explored in various assays, including enzyme inhibition and receptor binding studies.

  • Medicine: Potential therapeutic applications are being investigated, particularly in the context of anti-inflammatory and anticancer properties.

  • Industry: It may find use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other pyrazolyl derivatives and furan-containing compounds. Similar compounds include:

  • Pyrazole derivatives: These compounds share the pyrazolyl ring but may have different substituents.

  • Furan derivatives: Compounds containing furan rings, which may exhibit similar reactivity and biological activity.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)-5-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-10-3-5-15(23-10)13-8-14(19(18-13)11(2)20)12-4-6-16-17(7-12)22-9-21-16/h3-7,14H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWRWOUOELZZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN(C(C2)C3=CC4=C(C=C3)OCO4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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